
(R)-Binaphthylisopropylphosphite
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Description
(R)-Binaphthylisopropylphosphite is a useful research compound. Its molecular formula is C23H19O3P and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis
(R)-Binaphthylisopropylphosphite is primarily recognized for its role as a chiral ligand in asymmetric catalysis. Its applications include:
- Asymmetric Hydrogenation : The compound has been utilized in the hydrogenation of ketones and alkenes, facilitating the production of chiral alcohols with high enantioselectivity. For instance, studies have shown that it enhances the enantioselectivity in reactions involving simple ketones like acetophenone .
- Suzuki Coupling Reactions : Recent research indicates that this compound can stabilize palladium nanoparticles (PdNPs) for use in asymmetric Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, achieving enantiomeric excesses greater than 99% .
- Catalytic Activity : The compound has demonstrated efficacy in various catalytic systems, including those involving palladium and nickel catalysts, where it acts as a stabilizing agent for active species during chemical transformations .
Medicinal Chemistry
In medicinal chemistry, this compound's applications are emerging, particularly in drug development:
- Synthesis of Bioactive Compounds : The compound serves as a key intermediate in synthesizing various bioactive molecules, including potential therapeutic agents. Its ability to facilitate the formation of chiral centers is critical for developing drugs with specific biological activities .
- Antimicrobial Applications : Research has explored the potential of phosphonates derived from this compound as antimicrobial agents. These compounds exhibit selective activity against pathogenic bacteria, providing a promising avenue for antibiotic development amid rising drug resistance .
Material Science
This compound also finds applications outside traditional organic synthesis:
- Polymer Chemistry : It is used as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy. The compound's phosphorous content contributes to the flame-retardant characteristics of polymers, making it suitable for various industrial applications .
- Surface Modification : The compound can modify surfaces of materials to improve adhesion and compatibility with other substances, which is particularly useful in coatings and composites .
Case Study 1: Asymmetric Synthesis Using this compound
A study demonstrated the effectiveness of this compound in the asymmetric hydrogenation of ketones. The researchers achieved high enantioselectivity (>99% ee) using a catalyst system based on palladium nanoparticles stabilized by this ligand. This application highlights its importance in producing pharmaceuticals with precise stereochemistry.
Case Study 2: Antimicrobial Properties
Another investigation focused on derivatives of this compound as potential antimicrobial agents against Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity compared to traditional antibiotics, showcasing their potential in addressing antibiotic resistance issues.
Properties
Molecular Formula |
C23H19O3P |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
13-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C23H19O3P/c1-15(2)24-27-25-20-13-11-16-7-3-5-9-18(16)22(20)23-19-10-6-4-8-17(19)12-14-21(23)26-27/h3-15H,1-2H3 |
InChI Key |
OOIXIALNQUCJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.